molecular formula C16H18ClF3N4OS B258700 N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B258700
M. Wt: 406.9 g/mol
InChI Key: NXNWWXTUPWPRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (hereafter referred to as N-butyl) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-butyl has shown promising results in various scientific research applications. It has been studied extensively for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor activity, with studies demonstrating that it can induce apoptosis in cancer cells. N-butyl has also been studied for its potential as an anti-viral agent, with studies showing that it can inhibit the replication of several viruses, including HIV and HCV.

Mechanism of Action

The mechanism of action of N-butyl is not fully understood, but it is believed to act through several pathways. One proposed mechanism is that N-butyl inhibits the activity of NF-kB, a transcription factor that plays a key role in the regulation of inflammation. Additionally, it has been shown to inhibit the activity of several enzymes involved in the production of pro-inflammatory cytokines. N-butyl has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-butyl has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have demonstrated that N-butyl can reduce inflammation in animal models of arthritis and colitis. Additionally, it has been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl in lab experiments is its high potency. It has been shown to be effective at low concentrations, which can reduce the cost of experiments. Additionally, it has a relatively long half-life, which allows for sustained inhibition of target molecules. However, one limitation of using N-butyl in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-butyl. One area of interest is its potential as an anti-viral agent. Further studies are needed to determine its efficacy against a wider range of viruses and to investigate its mechanism of action. Additionally, N-butyl has shown promising results as an anti-inflammatory and anti-tumor agent, and further studies are needed to determine its potential as a therapeutic agent for these conditions. Finally, the development of more efficient synthesis methods for N-butyl could facilitate its use in future research.

Synthesis Methods

The synthesis of N-butyl is a complex process that involves several steps. The starting material for the synthesis is 3-chloro-5-thiophen-2-yl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, which is reacted with N-butyl isocyanate in the presence of a base to form the corresponding N-butyl urea. This intermediate is then reacted with trifluoromethyl ketone and a reducing agent to yield the final product, N-butyl.

properties

Product Name

N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Molecular Formula

C16H18ClF3N4OS

Molecular Weight

406.9 g/mol

IUPAC Name

N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C16H18ClF3N4OS/c1-2-3-6-21-15(25)13-12(17)14-22-9(10-5-4-7-26-10)8-11(16(18,19)20)24(14)23-13/h4-5,7,9,11,23H,2-3,6,8H2,1H3,(H,21,25)

InChI Key

NXNWWXTUPWPRAK-UHFFFAOYSA-N

Isomeric SMILES

CCCCNC(=O)C1=C(C2=NC(CC(N2N1)C(F)(F)F)C3=CC=CS3)Cl

SMILES

CCCCNC(=O)C1=C(C2=NC(CC(N2N1)C(F)(F)F)C3=CC=CS3)Cl

Canonical SMILES

CCCCNC(=O)C1=C(C2=NC(CC(N2N1)C(F)(F)F)C3=CC=CS3)Cl

Origin of Product

United States

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